sodium;butan-1-olate
Description
Sodium butan-1-olate (CAS: 2372-45-4), also known as sodium butoxide, is an alkoxide salt with the molecular formula C₄H₉NaO and a molecular weight of 96.1 g/mol . It is a strong base and nucleophile, commonly used in organic synthesis for deprotonation reactions, esterifications, and as a catalyst in condensation reactions. The compound exists as a colorless to pale yellow liquid at room temperature, with a density of 0.874 g/cm³, a boiling point of 117.7°C, and a flash point of 35°C . Its high reactivity with water and alcohols necessitates careful handling under anhydrous conditions. Industrial applications include its use in pharmaceuticals, agrochemicals, and polymer production .
Properties
IUPAC Name |
sodium;butan-1-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O.Na/c1-2-3-4-5;/h2-4H2,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXYWTXQFUUWLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NaO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Sodium Salts
Structural and Functional Group Differences
Sodium butan-1-olate belongs to the alkoxide family (-ONa), characterized by a deprotonated alcohol group. In contrast, other sodium salts such as sulfonates (-SO₃Na) and carboxylates (-COONa) exhibit distinct chemical behaviors due to their functional groups:
- Sulfonates : Contain a sulfonic acid group, which is highly polar and stable under acidic conditions.
- Carboxylates : Derived from carboxylic acids, these salts are weaker bases compared to alkoxides but exhibit good water solubility.
Physical and Chemical Properties
The table below summarizes key properties of sodium butan-1-olate and structurally related sodium salts:
Key Observations:
Reactivity : Sodium butan-1-olate’s alkoxide group makes it significantly more basic and nucleophilic than sulfonates or carboxylates. This property is critical in deprotonation and alkylation reactions .
Solubility : Unlike sulfonates (e.g., sodium 1-butanesulfonate) and carboxylates (e.g., sodium benzoate), sodium butan-1-olate reacts exothermically with water, limiting its use in aqueous systems .
Thermal Stability : Sodium butan-1-olate’s lower molecular weight contributes to its lower boiling point (117.7°C) compared to sulfonates and carboxylates, which typically decompose before boiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
